molecular formula C5H9NO2 B13528055 5,7-Dioxa-2-azaspiro[3.4]octane

5,7-Dioxa-2-azaspiro[3.4]octane

Cat. No.: B13528055
M. Wt: 115.13 g/mol
InChI Key: MFSQRPDOBVWROB-UHFFFAOYSA-N
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Description

5,7-Dioxa-2-azaspiro[3.4]octane is a spirocyclic compound featuring a nitrogen atom at position 2 and oxygen atoms at positions 5 and 7 within a bicyclic framework. It is synthesized via acid-catalyzed cyclization of azetidine derivatives. For example, treatment of azetidine 22b with p-TsOH and CuSO₄ in acetone under reflux yields 5,7-dioxa-2-azaspiro[3.4]octane (23), demonstrating its utility as a spirocyclic building block for lactams and other derivatives . The compound’s rigid spiro architecture enhances its suitability for chemical transformations in medicinal and materials chemistry.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

5,7-dioxa-2-azaspiro[3.4]octane

InChI

InChI=1S/C5H9NO2/c1-5(2-6-1)3-7-4-8-5/h6H,1-4H2

InChI Key

MFSQRPDOBVWROB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)COCO2

Origin of Product

United States

Preparation Methods

The synthesis of 5,7-Dioxa-2-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches typically use readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to yield the desired compound .

Chemical Reactions Analysis

5,7-Dioxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5,7-Dioxa-2-azaspiro[34]octane has several applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex moleculesIndustrially, it can be used in the production of various chemical intermediates .

Mechanism of Action

The mechanism of action of 5,7-Dioxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors in biological systems, potentially leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Spiro[3.4]octane Derivatives

Compound Name Substituents/Functional Groups Core Heteroatoms (Positions) Key Applications/Properties
5,7-Dioxa-2-azaspiro[3.4]octane Oxygen (5,7), Nitrogen (2) O, N Spiro lactam synthesis
2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane Boc-protected amine, hydroxyl group (8) O (5), N (2) Pharmaceutical intermediates
5,7-Diazaspiro[3.4]octane-6,8-dione Two ketone groups (6,8), Nitrogen (5,7) N, O (ketones) Potential bioactive scaffolds
2,6-Diazaspiro[3.4]octane Nitrogen (2,6) N Nitrofuran antibiotic synthesis

Key Observations :

  • Heteroatom positioning dictates reactivity and stability. For instance, the oxygen atoms in 5,7-dioxa-2-azaspiro[3.4]octane enhance hydrogen-bonding capacity, whereas nitrogen-rich analogs like 2,6-diazaspiro[3.4]octane favor coordination chemistry .
  • Functional group diversity : Boc-protected derivatives (e.g., AS99102) improve solubility and stability for pharmaceutical applications, while ketone-containing variants (e.g., 5,7-diazaspiro[3.4]octane-6,8-dione) enable carbonyl-based reactions .

Comparison :

  • Acid-catalyzed cyclization (e.g., p-TsOH) is preferred for oxygen/nitrogen spiro systems, whereas coupling agents (e.g., HOBt/EDC·HCl) are critical for nitrogen-rich analogs .
  • Multi-step syntheses (e.g., for 1,2,5-oxadiazines) often result in lower yields compared to single-step cyclizations .

Physicochemical and Commercial Profiles

Table 3: Commercial Availability and Pricing (Representative Examples)

Compound Name (Supplier Code) Price (100 mg) Availability Molecular Features
2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane (AS99102) $540 On stock Boc-protected, hydroxylated
1-Methyl-1,6-diazaspiro[3.4]octane (AS140870) $100 On stock Methylated di-nitrogen core
5,7-Dioxa-2-azaspiro[3.4]octane Not listed Synthesized on demand Unprotected, spirocyclic ethers

Insights :

  • The absence of 5,7-dioxa-2-azaspiro[3.4]octane in commercial catalogs suggests its niche research use, unlike Boc-protected or methylated analogs, which are standardized intermediates .
  • Higher pricing for hydroxylated/Boc-protected derivatives reflects their synthetic complexity and demand in drug discovery .

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